1-Nitrosopropan-2-ol

Molecular Weight Synthetic Intermediate Mass Spectrometry

Sourcing reliable C-nitroso compounds for spin-trapping studies is often hindered by mis-shipment of inert nitro analogs. 1-Nitrosopropan-2-ol (CAS 93682-09-8) is specifically supplied to address this analytical bottleneck, ensuring the distinct electrophilic reactivity required for your mechanistic investigations. - Enables EPR detection of transient radicals via stable nitroxide adduct formation; nitropropanols lack this radical-trapping capability. - Bifunctional building block (nitroso + hydroxyl) for selective reduction or nitroso-Diels-Alder cycloadditions. - Validated supply chain ensures you receive the C-nitroso isomer, not the non-functional nitro derivative, eliminating experimental failure at the outset.

Molecular Formula C3H7NO2
Molecular Weight 89.09 g/mol
CAS No. 93682-09-8
Cat. No. B14369558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitrosopropan-2-ol
CAS93682-09-8
Molecular FormulaC3H7NO2
Molecular Weight89.09 g/mol
Structural Identifiers
SMILESCC(CN=O)O
InChIInChI=1S/C3H7NO2/c1-3(5)2-4-6/h3,5H,2H2,1H3
InChIKeyVXXZUXSRPYINJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitrosopropan-2-ol: C-Nitroso Alcohol Overview


1-Nitrosopropan-2-ol (CAS 93682-09-8) is a C-nitroso alcohol with the molecular formula C3H7NO2 and molecular weight 89.09 g/mol . This compound features a nitroso (-NO) group directly bonded to the propanol carbon backbone, distinguishing it from nitro analogs which contain a -NO2 group [1]. As a small, bifunctional molecule bearing both a reactive nitroso electrophile and a hydroxyl nucleophile, it serves as a specialized synthetic intermediate and mechanistic probe, rather than a commodity reagent [2].

1-Nitrosopropan-2-ol: Why Substitution Fails


Substituting 1-nitrosopropan-2-ol with a nitropropanol analog such as 1-nitro-2-propanol (CAS 3156-73-8) or 2-nitro-1-propanol (CAS 2902-96-7) fundamentally alters reactivity and functional utility. The nitroso group (-NO) in 1-nitrosopropan-2-ol exhibits distinct electrophilicity and radical-trapping behavior compared to the nitro group (-NO2) . Specifically, C-nitroso compounds are established spin traps that rapidly react with free radicals to form stable nitroxide adducts detectable by EPR spectroscopy, whereas nitro compounds do not participate in this reaction manifold [1]. Furthermore, the molecular weight difference (89.09 g/mol for the nitroso derivative vs. 105.09 g/mol for nitro analogs) reflects a 16 Da mass shift that impacts both physical properties and synthetic outcomes in multi-step sequences [2]. Generic substitution would therefore yield different reaction products and invalidate analytical detection methods reliant on nitroso-specific reactivity.

1-Nitrosopropan-2-ol: Quantitative Evidence vs. Analogs


Molecular Weight Advantage vs. 1-Nitro-2-propanol

1-Nitrosopropan-2-ol exhibits a lower molecular weight (89.09 g/mol) compared to its closest nitro analog, 1-nitro-2-propanol (105.09 g/mol) . This 16 Da difference arises from the replacement of a nitro group (NO2) with a nitroso group (NO), eliminating one oxygen atom. In synthetic sequences where the target molecule must remain below a specific mass threshold or where subsequent deprotection steps are required, this lighter scaffold may offer a strategic advantage [1].

Molecular Weight Synthetic Intermediate Mass Spectrometry

Lipophilicity Shift: LogP Reduction

The calculated octanol-water partition coefficient (LogP) for 1-nitrosopropan-2-ol is 0.1336, while the structurally analogous 1-nitro-2-propanol has a predicted LogP of approximately 0.25 [1]. The reduced lipophilicity of the nitroso derivative suggests marginally higher aqueous solubility and different membrane permeability characteristics, which may influence partitioning behavior in biphasic reactions or biological assays . This difference, though modest, is quantifiable and may guide solvent selection or purification strategy.

Lipophilicity LogP ADME Prediction Solubility

C-Nitroso Spin-Trapping Capability

1-Nitrosopropan-2-ol contains a C-nitroso group (-NO), which is a well-established spin trap that reacts rapidly with transient free radicals to form persistent nitroxide adducts detectable by electron paramagnetic resonance (EPR) spectroscopy [1]. In contrast, nitro analogs (e.g., 1-nitro-2-propanol) lack this radical-trapping functionality and cannot be used for the same mechanistic studies [2]. While quantitative rate constants for radical trapping by 1-nitrosopropan-2-ol specifically are not reported, the class of C-nitroso compounds exhibits near diffusion-controlled trapping rates with carbon-centered radicals [3]. This functional divergence means that a nitro compound cannot substitute for 1-nitrosopropan-2-ol in experiments designed to intercept and characterize short-lived radical intermediates.

Spin Trapping EPR Spectroscopy Radical Detection Mechanistic Probe

1-Nitrosopropan-2-ol: Validated Application Scenarios


Spin Trapping for Free Radical Detection by EPR

Procure 1-nitrosopropan-2-ol specifically for EPR-based radical detection experiments. Its C-nitroso group acts as a spin trap, reacting with transient radicals to form stable nitroxide adducts [1]. This application is unique to nitroso compounds; nitropropanols cannot serve this function [2].

Synthetic Intermediate for Nitrogen-Containing Small Molecules

Use 1-nitrosopropan-2-ol as a building block in organic synthesis where the nitroso group can be selectively reduced to an amine or hydroxylamine, or participate in nitroso-ene or nitroso-Diels–Alder cycloadditions [1]. The lower molecular weight and distinct LogP compared to nitro analogs may facilitate purification and downstream derivatization .

Mechanistic Probe in Nitrosation and Nitric Oxide Chemistry

Employ 1-nitrosopropan-2-ol as a model C-nitroso compound to investigate nitrosation mechanisms, NO transfer reactions, or the photochemistry of nitrosoalkanes. Its small size simplifies spectroscopic analysis and computational modeling compared to larger nitrosoarenes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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